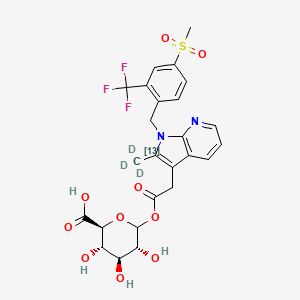

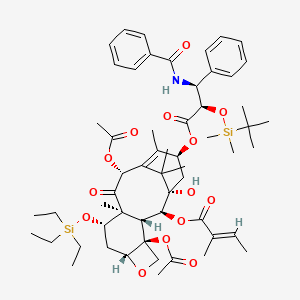

Fevipiprant Acyl Glucuronide-13CD3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

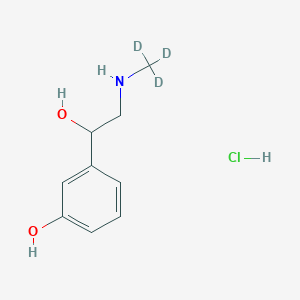

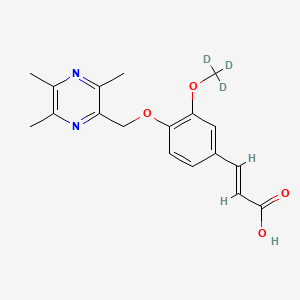

Fevipiprant Acyl Glucuronide-13CD3 is a labeled version of Fevipiprant Acyl Glucuronide, which is a metabolite of Fevipiprant. Fevipiprant is an oral, non-steroidal, highly selective, reversible antagonist of the prostaglandin D2 receptor 2 (DP2 receptor). This compound is primarily studied for its potential therapeutic effects in treating conditions such as asthma .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Fevipiprant Acyl Glucuronide-13CD3 involves the glucuronidation of Fevipiprant. This process typically requires the presence of UDP-glucuronosyltransferase (UGT) enzymes, which catalyze the conjugation of glucuronic acid to Fevipiprant . The labeled version, this compound, is synthesized by incorporating a labeled glucuronic acid derivative.

Industrial Production Methods

Industrial production of this compound would involve large-scale glucuronidation reactions under controlled conditions to ensure high yield and purity. This process would likely be optimized for efficiency and cost-effectiveness, utilizing advanced bioreactors and purification techniques .

Chemical Reactions Analysis

Types of Reactions

Fevipiprant Acyl Glucuronide-13CD3 undergoes several types of chemical reactions, including:

Hydrolysis: The acyl glucuronide can hydrolyze back to Fevipiprant and glucuronic acid.

Transacylation: This reaction involves the transfer of the acyl group to other nucleophiles, potentially forming protein adducts.

Common Reagents and Conditions

Hydrolysis: Typically occurs under acidic or basic conditions.

Transacylation: Can occur in the presence of nucleophiles such as amino acids or proteins.

Major Products Formed

Hydrolysis: Fevipiprant and glucuronic acid.

Transacylation: Protein adducts and other acylated products.

Scientific Research Applications

Fevipiprant Acyl Glucuronide-13CD3 is primarily used in scientific research to study the metabolism and pharmacokinetics of Fevipiprant. Its applications include:

Chemistry: Understanding the chemical stability and reactivity of acyl glucuronides.

Biology: Investigating the metabolic pathways and enzyme interactions involved in glucuronidation.

Medicine: Evaluating the safety and efficacy of Fevipiprant in clinical trials for conditions such as asthma

Industry: Developing improved drug formulations and delivery methods.

Mechanism of Action

Fevipiprant Acyl Glucuronide-13CD3 exerts its effects by inhibiting the binding of prostaglandin D2 to the DP2 receptor. This inhibition disrupts the inflammatory cascade, reducing inflammation and improving symptoms in conditions like asthma . The molecular targets involved include the DP2 receptor and associated signaling pathways .

Comparison with Similar Compounds

Fevipiprant Acyl Glucuronide-13CD3 is unique due to its specific labeling, which allows for detailed metabolic studies. Similar compounds include:

Fevipiprant: The parent compound, which is also a DP2 receptor antagonist.

Other Acyl Glucuronides: Metabolites of other carboxylic acid-containing drugs that undergo glucuronidation.

This compound stands out due to its specific application in studying the pharmacokinetics and metabolism of Fevipiprant, providing valuable insights into its safety and efficacy .

Properties

Molecular Formula |

C25H25F3N2O10S |

|---|---|

Molecular Weight |

606.5 g/mol |

IUPAC Name |

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[2-[1-[[4-methylsulfonyl-2-(trifluoromethyl)phenyl]methyl]-2-(trideuterio(113C)methyl)pyrrolo[2,3-b]pyridin-3-yl]acetyl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C25H25F3N2O10S/c1-11-15(9-17(31)39-24-20(34)18(32)19(33)21(40-24)23(35)36)14-4-3-7-29-22(14)30(11)10-12-5-6-13(41(2,37)38)8-16(12)25(26,27)28/h3-8,18-21,24,32-34H,9-10H2,1-2H3,(H,35,36)/t18-,19-,20+,21-,24?/m0/s1/i1+1D3 |

InChI Key |

MBOKRTPEPUPMNS-RMHXTNHCSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])C1=C(C2=C(N1CC3=C(C=C(C=C3)S(=O)(=O)C)C(F)(F)F)N=CC=C2)CC(=O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |

Canonical SMILES |

CC1=C(C2=C(N1CC3=C(C=C(C=C3)S(=O)(=O)C)C(F)(F)F)N=CC=C2)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Cyclopentyl-5-methyl-6-propionylpyrido[2,3-d]pyrimidine-2,7(3H,8H)-dione](/img/structure/B13854195.png)

![(R)-7-(Hydroxymethyl)-7,8-dihydro-6H-dibenzo[b,d]oxocine-3,7,10,11-tetraol](/img/structure/B13854210.png)

![7-(3,4-Dimethoxyphenyl)-5-methyl-2-[(4-methylpiperazin-1-yl)methyl]thieno[3,2-c]pyridin-4-one](/img/structure/B13854255.png)

![2-((6-Chloro-1',3-dimethyl-2,2',4,6'-tetraoxo-1',3,4,6'-tetrahydro-2H-[1,4'-bipyrimidin]-3'(2'H)-yl)methyl)-4-fluorobenzonitrile](/img/structure/B13854297.png)